Lenvatinib

Descripción general

Descripción

Lenvatinib, comercializado bajo la marca Lenvima, es un medicamento contra el cáncer desarrollado por Eisai Co. Se utiliza principalmente para el tratamiento de ciertos tipos de cáncer de tiroides, carcinoma de células renales y carcinoma hepatocelular. This compound funciona como un inhibidor de múltiples quinasas, dirigéndose a varios receptores implicados en el crecimiento tumoral y la angiogénesis, incluidos los receptores del factor de crecimiento endotelial vascular (VEGFR) 1, 2 y 3 .

Métodos De Preparación

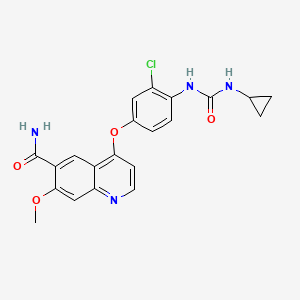

Lenvatinib se sintetiza mediante un proceso de múltiples pasos que comienza con 4-amino-3-irgasan. La ruta sintética implica la protección de los grupos amino, el acoplamiento con 4-cloro-7-metoxiquinolina-6-amida, la desprotección de los grupos amino y la reacción con ciclopropilamina para producir this compound . Los métodos de producción industrial se han optimizado para mejorar el rendimiento y reducir los costos, incluido el desarrollo de una forma amorfa de mesilato de this compound .

Análisis De Reacciones Químicas

Key Synthetic Reactions

Lenvatinib’s synthesis revolves around two intermediates: 6-formamido-7-methoxy-4-chloroquinoline and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea .

Coupling of Intermediates

-

Nucleophilic Substitution : The quinoline intermediate reacts with the urea derivative in chloroform using sodium methoxide (20% solution) under reflux (5 hours, 60–70°C) .

Table 1: Key Synthetic Steps and Conditions

Metabolic Pathways

This compound undergoes hepatic metabolism primarily via CYP3A4 and aldehyde oxidase (AO) , generating active (M1) and inactive metabolites (M2', M3') .

Enzymatic Reactions

-

CYP3A4 Oxidation : Demethylation produces O-desmethyl this compound (M1), the major metabolite .

-

Half-Life : 28 hours, with 65% fecal and 25% renal excretion .

Flavonoid Interactions

Flavonoids (e.g., luteolin, myricetin) inhibit this compound metabolism in vitro:

Table 2: Inhibitory Effects of Flavonoids on this compound Metabolism

| Flavonoid | IC (RLM, µM) | IC (HLM, µM) | Target Enzymes |

|---|---|---|---|

| Luteolin | 11.36 ± 0.46 | 6.89 ± 0.43 | CYP1A2, CYP3A4 |

| Myricetin | 11.21 ± 0.81 | 12.32 ± 1.21 | CYP2B6, CYP3A4 |

| Fisetin | 21.75 ± 0.86 | 21.22 ± 0.93 | Non-specific inhibition |

RLM = Rat Liver Microsomes; HLM = Human Liver Microsomes

Structural Modifications and Salification

The final step involves forming the mesylate salt to enhance solubility:

-

Reaction : this compound free base reacts with methanesulfonic acid in methanol, yielding this compound mesylate () .

-

Conditions : Room temperature, 2-hour stirring, recrystallization in acetone-water .

Stability and Degradation

-

pH Sensitivity : Degrades rapidly in acidic conditions (pH < 4) via hydrolysis of the urea bond .

-

Photostability : Stable under ambient light but degrades under UV exposure .

Pharmacokinetic Interactions

-

Protein Binding : 98–99% (primarily albumin), limiting drug-drug interactions .

-

Food Effect : High-fat meals delay from 2 to 4 hours but do not reduce bioavailability .

This compound’s synthesis and metabolism involve intricate reactions optimized for scalability and safety. The interplay between CYP3A4/AO metabolism and flavonoid inhibition highlights the need for monitoring co-administered compounds. Structural modifications, such as mesylate salt formation, address physicochemical limitations, underscoring its clinical efficacy in oncology.

Aplicaciones Científicas De Investigación

Hepatocellular Carcinoma (HCC)

Lenvatinib has been validated in clinical trials for the treatment of unresectable HCC. The REFLECT trial demonstrated its non-inferiority to sorafenib, with median overall survival rates of 13.6 months compared to 12.3 months for sorafenib. Furthermore, this compound showed a higher objective response rate (40.6% vs. 18.8%) and prolonged progression-free survival (7.3 months vs. 3.6 months) .

Table 1: Clinical Outcomes in HCC Treatment

| Treatment | Median Overall Survival | Objective Response Rate | Progression-Free Survival |

|---|---|---|---|

| This compound | 13.6 months | 40.6% | 7.3 months |

| Sorafenib | 12.3 months | 18.8% | 3.6 months |

Differentiated Thyroid Cancer

This compound is FDA-approved for treating radioactive iodine-refractory differentiated thyroid cancer. In clinical studies, it has shown significant efficacy, leading to improved progression-free survival rates compared to traditional therapies .

Renal Cell Carcinoma

Combination Therapies

This compound is frequently evaluated in combination with other therapeutic agents to enhance efficacy:

- This compound plus Pembrolizumab : A phase 2 study (LEAP-005) reported a 26% objective response rate in patients with advanced ovarian cancer treated with this combination .

- This compound plus Atezolizumab : Research indicates promising results in patients with HCC who have high tumor burdens .

Case Studies and Real-World Evidence

A prospective study involving patients with advanced HCC excluded from the REFLECT trial indicated that this compound remains effective even in high-burden cases, particularly among Child-Pugh A patients, showing median overall survival rates of 19.7 months .

Another study highlighted the safety profile of this compound in real-world settings, noting that while it is generally well-tolerated, there is a higher incidence of adverse events in patients with compromised liver function (Child-Pugh B) .

Future Directions and Research Opportunities

Ongoing research aims to identify biomarkers that predict responses to this compound and explore its potential in combination therapies targeting various angiogenic pathways to overcome resistance mechanisms . Additionally, studies are investigating its application across multiple cancer types beyond those currently approved.

Mecanismo De Acción

Lenvatinib actúa como un inhibidor de la tirosina quinasa receptora. Inhibe las actividades de la quinasa de VEGFR1, VEGFR2 y VEGFR3, así como los receptores del factor de crecimiento de fibroblastos (FGFR) 1, 2, 3 y 4, el receptor del factor de crecimiento derivado de plaquetas (PDGFR) alfa, c-Kit y el protooncogén RET . Al bloquear estos receptores, this compound interrumpe las vías de señalización involucradas en el crecimiento tumoral, la angiogénesis y la progresión del cáncer .

Comparación Con Compuestos Similares

Lenvatinib se compara a menudo con otros inhibidores de la tirosina quinasa como sorafenib y sunitinib. Si bien los tres fármacos se dirigen a múltiples quinasas, this compound tiene un espectro de actividad más amplio, particularmente contra FGFR, lo que contribuye a su perfil de eficacia único . Sorafenib y sunitinib, por otro lado, tienen diferentes objetivos primarios y se utilizan en contextos clínicos ligeramente diferentes.

Compuestos Similares

- Sorafenib

- Sunitinib

- Pazopanib

- Axitinib

La combinación única de objetivos de this compound y su capacidad para inhibir múltiples vías involucradas en la progresión del cáncer lo convierten en una valiosa adición al arsenal de terapias contra el cáncer .

Actividad Biológica

Lenvatinib is an oral multitargeted tyrosine kinase inhibitor (TKI) that has gained significant attention for its biological activity in treating various cancers, particularly differentiated thyroid carcinoma, hepatocellular carcinoma (HCC), and renal cell carcinoma. This article provides a comprehensive overview of the biological mechanisms, efficacy, and safety of this compound based on diverse research findings.

This compound exerts its therapeutic effects primarily through the inhibition of several key receptor tyrosine kinases involved in angiogenesis and tumor growth. The main targets include:

- Vascular Endothelial Growth Factor Receptors (VEGFR1-3)

- Fibroblast Growth Factor Receptors (FGFR1-4)

- Platelet-Derived Growth Factor Receptor Alpha (PDGFRα)

- KIT

- RET

The inhibition of these receptors disrupts the signaling pathways essential for angiogenesis, which is crucial for tumor growth and metastasis. Specifically, this compound's potent inhibition of VEGFRs leads to decreased blood vessel formation within tumors, while FGFR inhibition can reverse resistance to VEGF blockade, enhancing antitumor effects .

Thyroid Cancer

In the SELECT trial, this compound demonstrated significant efficacy in patients with radioiodine-refractory differentiated thyroid cancer. The median progression-free survival (PFS) was approximately 18 months for those receiving this compound compared to just 3 months for the placebo group (HR: 0.24; p < 0.0001) . A meta-analysis indicated that this compound provided clinical benefits to 71.7% of patients with thyroid cancer, although serious adverse events were reported in 57.4% of cases .

Hepatocellular Carcinoma

The REFLECT trial established this compound as non-inferior to sorafenib regarding overall survival in patients with advanced HCC. The median overall survival was 13.6 months for this compound compared to 12.3 months for sorafenib, with a median time to progression of 8.9 months versus 3.7 months . A prospective study focusing on real-world settings highlighted that this compound is safe and effective, particularly in patients with Child-Pugh A liver function status .

Safety Profile

The safety profile of this compound has been characterized by a range of adverse events (AEs), which vary depending on the underlying liver function of patients:

- Child-Pugh A : Lower incidence of severe AEs (80.9%) and discontinuation rates (17%).

- Child-Pugh B : Higher incidence of severe AEs (100%) and discontinuation rates (33.3%) .

Despite its efficacy, careful monitoring is essential due to the potential for significant toxicities associated with treatment.

Case Studies

Recent case reports illustrate the practical application of this compound in clinical settings:

- Case Report on HCC : Two patients with unresectable HCC were treated with this compound; however, both discontinued due to low tolerability despite initial positive responses .

- Real-Life Experience : A cohort study involving multiple centers showed that this compound led to marked tumor shrinkage in patients with advanced HCC .

In Vitro and In Vivo Studies

This compound's biological activity has been further elucidated through various preclinical studies:

- Kinase Inhibition Profile : this compound showed strong inhibitory effects on VEGFRs with IC50 values ranging from 2.3 nmol/L to 4.7 nmol/L across different receptors .

- Metabolism Studies : Research indicated that certain flavonoids could inhibit the metabolism of this compound, potentially affecting its pharmacokinetics and therapeutic efficacy .

Propiedades

IUPAC Name |

4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxyquinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClN4O4/c1-29-19-10-17-13(9-14(19)20(23)27)18(6-7-24-17)30-12-4-5-16(15(22)8-12)26-21(28)25-11-2-3-11/h4-11H,2-3H2,1H3,(H2,23,27)(H2,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOSKHXYHFSIKNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1C(=O)N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194605 | |

| Record name | Lenvatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Lenvatinib is a receptor tyrosine kinase (RTK) inhibitor that inhibits the kinase activities of vascular endothelial growth factor (VEGF) receptors VEGFR1 (FLT1), VEGFR2 (KDR), and VEGFR3 (FLT4). Lenvatinib also inhibits other RTKs that have been implicated in pathogenic angiogenesis, tumor growth, and cancer progression in addition to their normal cellular functions, including fibroblast growth factor (FGF) receptors FGFR1, 2, 3, and 4; the platelet derived growth factor receptor alpha (PDGFRα), KIT, and RET. | |

| Record name | Lenvatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09078 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

417716-92-8 | |

| Record name | Lenvatinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=417716-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lenvatinib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0417716928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lenvatinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09078 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lenvatinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LENVATINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE083865G2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.